![molecular formula C20H26N4O8S B6525684 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) CAS No. 1135016-76-0](/img/structure/B6525684.png)
10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid)
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Description
10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) is a useful research compound. Its molecular formula is C20H26N4O8S and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) is 482.14713497 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as quetiapine , have been found to act as antagonists for multiple neurotransmitter receptor sites, including serotonin (5HT 1A; 5HT 2A), dopamine (D 1; D 2), histamine (H 1), and adrenaline (alpha1; alpha2) in the brain .
Mode of Action
Based on its structural similarity to quetiapine , it may interact with its targets by binding to the receptor sites and blocking their activity. For instance, Quetiapine has a lower affinity for D 2 receptors than dopamine, leading to an alternating D 2 blockade . This could contribute to the compound’s potential effects.
Biochemical Pathways
For example, Quetiapine may act on depression through its antagonism of 5-HT 2A receptors, and on mania through its antagonism of D 2 receptors .
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on the central nervous system .
properties
IUPAC Name |
10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S.2C2H2O4/c1-3-13-17-15(20-9-7-19(2)8-10-20)14-11-5-4-6-12(11)21-16(14)18-13;2*3-1(4)2(5)6/h3-10H2,1-2H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNYXNRAANALQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) |
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